

Stability and degradation of 3-Methylcyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Methylcyclobutanecarboxylic acid

Cat. No.: B3021973

[Get Quote](#)

Technical Support Center: 3-Methylcyclobutanecarboxylic Acid

Welcome to the technical support resource for **3-Methylcyclobutanecarboxylic acid** (CAS 57252-83-2). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability, degradation, and handling of this compound. Our goal is to equip you with the necessary knowledge to anticipate and troubleshoot challenges in your experiments, ensuring the integrity and reliability of your results.

Frequently Asked Questions (FAQs)

This section addresses common questions and issues encountered during the handling, storage, and use of **3-Methylcyclobutanecarboxylic acid**.

Section 1: General Properties & Safe Handling

Q1: What are the fundamental physicochemical properties of **3-Methylcyclobutanecarboxylic acid**?

Understanding the basic properties of **3-Methylcyclobutanecarboxylic acid** is crucial for its proper handling and application in experimental design. It is a cyclic carboxylic acid with a four-

membered ring.[\[1\]](#) The presence of the carboxylic acid group dictates its acidic properties and potential for reactions like esterification and decarboxylation.[\[1\]](#)

Table 1: Physicochemical Properties of **3-Methylcyclobutanecarboxylic acid**

Property	Value	Source(s)
CAS Number	57252-83-2	[2]
Molecular Formula	C ₆ H ₁₀ O ₂	[2]
Molecular Weight	114.14 g/mol	[2]
Appearance	Colorless to light yellow liquid	[3] [4]
Boiling Point	194 °C at 760 mmHg	[3]
Density	~1.105 g/mL	[3]
Flash Point	88 °C	[3]
pKa	4.81 ± 0.40 (Predicted)	[3]

| Storage Temperature| Room Temperature, sealed in dry conditions |[\[3\]](#)[\[5\]](#) |

Q2: How should I properly store **3-Methylcyclobutanecarboxylic acid** to ensure its long-term stability?

Proper storage is the most critical factor in preventing degradation and maintaining the purity of **3-Methylcyclobutanecarboxylic acid**. The compound is generally stable under normal, recommended conditions.[\[6\]](#)

Core Principle: The primary goals of storage are to prevent oxidation, hydrolysis, and contamination.

- Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon). This is a best practice for most organic compounds to minimize the risk of slow oxidation over time, which can be initiated by atmospheric oxygen.

- Container: Use a tightly sealed container made of non-reactive material (e.g., amber glass) to prevent moisture ingress and light exposure.[6][7]
- Temperature: Store in a cool, dry, and well-ventilated place.[6] Room temperature storage is generally acceptable for this compound.[3][5][8]
- Purity: Ensure the solvent used for any solutions is of high purity and degassed to remove dissolved oxygen, which can promote oxidative degradation.[9]

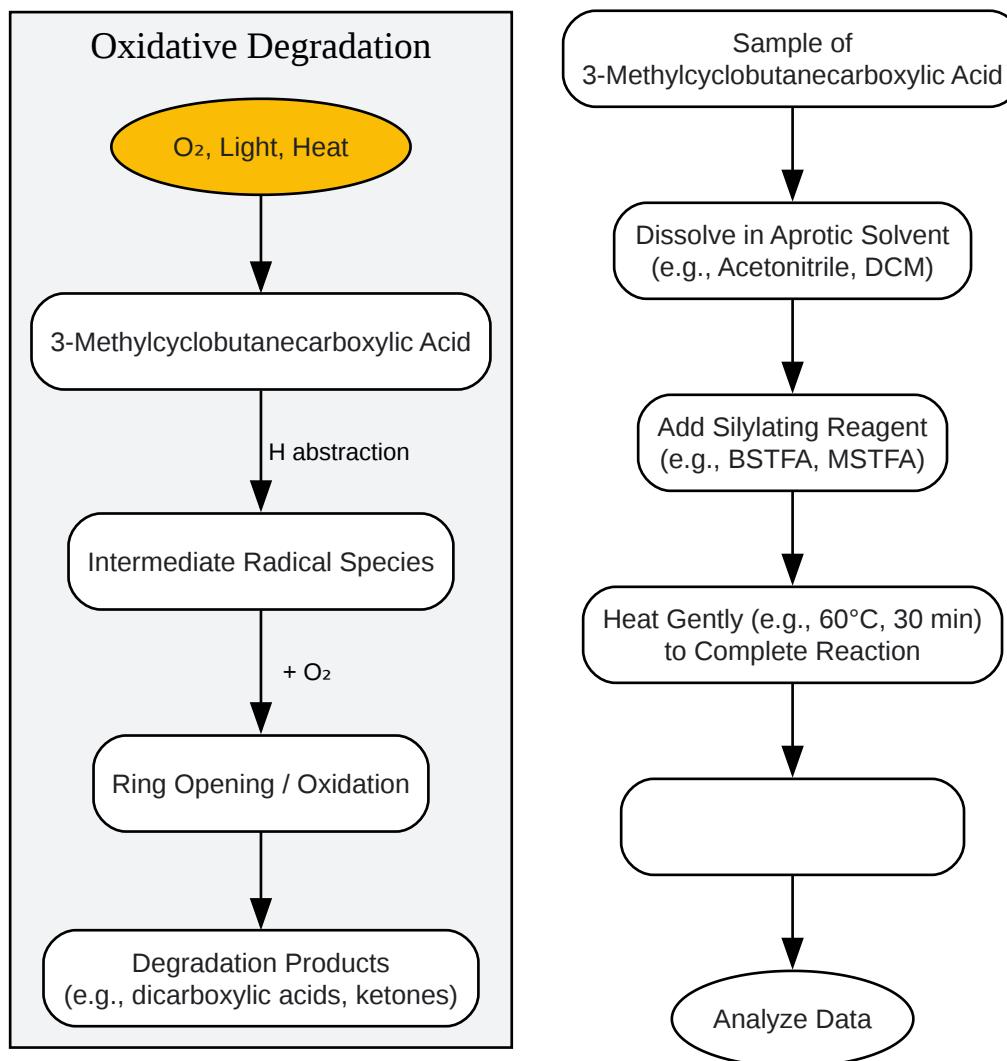
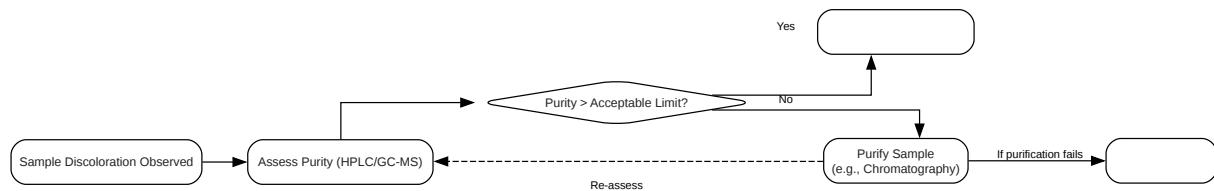
Q3: What materials and chemical reagents are incompatible with **3-Methylcyclobutanecarboxylic acid**?

Avoiding contact with incompatible materials is essential to prevent vigorous, uncontrolled reactions and sample degradation. Based on the reactivity of carboxylic acids, the following should be avoided:

- Strong Oxidizing Agents: These can react exothermically with the compound and lead to cleavage of the cyclobutane ring or oxidation of the alkyl group.[6][10]
- Strong Bases: As a carboxylic acid, it will undergo a strong exothermic neutralization reaction with strong bases.[6]
- Amines and Strong Reducing Agents: These are also listed as incompatible materials to avoid.[6]

Section 2: Stability & Degradation Troubleshooting

Q4: My sample of **3-Methylcyclobutanecarboxylic acid** has developed a yellow tint over time. What is the likely cause and is the material still usable?



A change in appearance, typically from colorless to a yellow or brownish hue, is a common indicator of degradation.

Causality: The most probable cause is oxidative degradation. Trace impurities, exposure to air (oxygen), or light can initiate free-radical chain reactions. The strained cyclobutane ring may be susceptible to oxidation, potentially leading to the formation of conjugated systems or other

chromophores that absorb visible light. For instance, studies on the oxidation of related compounds like cyclobutyl methyl ketone show pathways that form various organic acids.[11]

Troubleshooting Steps:

- **Assess Purity:** Before use, re-analyze the sample's purity using a reliable analytical method like HPLC-UV or GC-MS (see Section 3).
- **Decision on Use:** If the purity is still within the acceptable range for your experiment (e.g., >95%), it may be usable, but the presence of unknown degradation products could interfere with your reaction. For sensitive applications, purification (e.g., distillation or chromatography) or using a fresh, unopened sample is highly recommended.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 57252-83-2: 3-Methylcyclobutanecarboxylic acid [cymitquimica.com]
- 2. Cyclobutanecarboxylic acid, 3-methyl- | C6H10O2 | CID 3044406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-methylcyclobutane-1-carboxylic acid | 57252-83-2 [chemicalbook.com]
- 4. 3-Methylcyclobutanecarboxylic acid | CymitQuimica [cymitquimica.com]
- 5. 3-Methylcyclobutanecarboxylic acid | 57252-83-2 [sigmaaldrich.com]
- 6. fishersci.pt [fishersci.pt]
- 7. aksci.com [aksci.com]
- 8. calpaclab.com [calpaclab.com]
- 9. mdpi.com [mdpi.com]
- 10. Cyclobutanecarboxylic acid - general description [georganics.sk]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Stability and degradation of 3-Methylcyclobutanecarboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3021973#stability-and-degradation-of-3-methylcyclobutanecarboxylic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com